9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Overview
Description
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
The primary target of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is the oxidation of alcohols . This compound is known to be a useful intermediate for the production of agrochemical agents or medicines .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of alcohols to their corresponding aldehydes and ketones . This process is facilitated by the compound’s ability to act as a catalyst in the presence of ambient air as the oxidant .
Result of Action
The result of the action of this compound is the efficient conversion of alcohols into their corresponding carbonyl compounds . This transformation is crucial in various biochemical processes and has applications in the production of agrochemical agents or medicines .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it can catalyze the oxidation of alcohols under aerobic conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Sodium borohydride is commonly used for the reduction of its ketone derivatives.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group in the compound.
Major Products
The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of the original compound .
Scientific Research Applications
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the oxidation of alcohols.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
Uniqueness
Compared to similar compounds, 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is unique due to its enhanced solubility in water and its ability to act as a versatile catalyst in various chemical reactions. Its hydrochloride form also makes it more suitable for biological and medicinal applications.
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPGMAVRSKIFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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